5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride
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Overview
Description
5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxylic acid groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride can be achieved through several methods. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological processes . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a pyrazole ring instead of a pyrrole ring.
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate: This compound is a methyl ester derivative of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride.
Properties
Molecular Formula |
C6H9ClN2O2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4(6(9)10)2-3-5(8)7;/h2-3H,7H2,1H3,(H,9,10);1H |
InChI Key |
QMGZYDIRKUPGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1N)C(=O)O.Cl |
Origin of Product |
United States |
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